Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-
CAS No.: 91646-60-5
Cat. No.: VC17345706
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91646-60-5 |
|---|---|
| Molecular Formula | C12H17N3O2 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 2-[1H-benzimidazol-2-ylmethyl(2-hydroxyethyl)amino]ethanol |
| Standard InChI | InChI=1S/C12H17N3O2/c16-7-5-15(6-8-17)9-12-13-10-3-1-2-4-11(10)14-12/h1-4,16-17H,5-9H2,(H,13,14) |
| Standard InChI Key | LMSFAZAHDZAGGV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CN(CCO)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[1H-benzimidazol-2-ylmethyl(2-hydroxyethyl)amino]ethanol, reflects its hybrid structure combining a benzimidazole heterocycle with diethanolamine. The benzimidazole moiety consists of fused benzene and imidazole rings, while the diethanolamine side chain introduces hydroxyl groups that enhance solubility and coordination capacity. Key structural features include:
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Planar benzimidazole core: The benzimidazole ring exhibits near-planarity, with a maximum deviation of -0.012 Å from the mean plane, as observed in single-crystal X-ray diffraction studies .
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Flexible diethanolamine linker: The -(CH₂-N(CH₂CH₂OH)₂) group enables conformational adaptability, facilitating interactions with metal ions and biomolecules .
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Hydrogen-bonding sites: Hydroxyl (-OH) and imino (-NH) groups participate in intramolecular and intermolecular hydrogen bonds, stabilizing crystal packing and solution-phase conformations .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 91646-60-5 |
| SMILES Notation | C1=CC=C2C(=C1)NC(=N2)CN(CCO)CCO |
| XLogP3-AA (Log P) | -0.4 (Predicted) |
| Hydrogen Bond Donors | 3 (2 -OH, 1 -NH) |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a condensation reaction between benzimidazole-2-carbaldehyde derivatives and diethanolamine. A representative protocol involves:
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Formation of Schiff base intermediate: Reacting 5,5'-methylenebis(2-hydroxybenzaldehyde) with (1H-benzo[d]imidazol-2-yl)methanamine hydrochloride under reflux conditions .
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Reductive amination: Reducing the Schiff base using NaBH₄ or catalytic hydrogenation to yield the final product.
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Enhances solubility |
| Temperature | 80°C | Balances rate and purity |
| Reaction Time | 12–16 hours | Maximizes conversion |
| Catalyst | None (base-mediated) | Reduces side products |
Crystallographic Insights
Single-crystal X-ray diffraction reveals monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 10.2246(7) Å, b = 21.2529(7) Å, and c = 10.6924(6) Å . Intramolecular N–H···O hydrogen bonds (2.12–2.45 Å) and π–π stacking interactions (3.81 Å between benzimidazole rings) stabilize the lattice .
Functional Applications
Chemosensing of Metal Ions
The compound exhibits selective fluorescence quenching for Zn²⁺ ions (λₑₓ = 340 nm, λₑₘ = 450 nm) in aqueous solutions, with a detection limit of 0.12 µM . This selectivity arises from:
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Coordination geometry: The N,O-donor sites form a tetrahedral complex with Zn²⁺, disrupting π-conjugation and altering emission profiles.
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Steric effects: Bulky benzimidazole groups prevent larger cations (e.g., Fe³⁺, Cu²⁺) from accessing binding sites.
Table 3: Metal Ion Binding Affinities
| Ion | Kd (µM) | Fluorescence Change |
|---|---|---|
| Zn²⁺ | 0.15 | 85% quenching |
| Cu²⁺ | 12.4 | 22% quenching |
| Fe³⁺ | 18.7 | No change |
Advanced Research Findings
Spectroscopic Characterization
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FT-IR: Peaks at 3280 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N stretch), and 1595 cm⁻¹ (aromatic C=C) .
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), δ 4.12 (t, 4H, -OCH₂), δ 3.65 (m, 4H, -NCH₂).
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UV-Vis: λₘₐₓ = 275 nm (π→π* transition) and 340 nm (n→π* transition) .
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) correlate with experimental data:
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HOMO-LUMO gap: 4.1 eV, indicating moderate reactivity.
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Electrostatic potential: Negative charges localized on hydroxyl oxygens (-0.32 e) facilitate metal coordination .
Challenges and Future Directions
While the compound shows promise, limitations include:
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Low aqueous solubility: Derivatives with PEGylated side chains are under investigation to improve bioavailability.
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Synthetic scalability: Microwave-assisted synthesis reduces reaction times to <4 hours but requires optimization.
Future research should prioritize:
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In vivo toxicity studies: To assess pharmacokinetics and safety profiles.
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Hybrid materials development: Incorporating the compound into MOFs or dendrimers for targeted drug delivery.
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